Acetophenone, 4'-pyrrolidinylcarbonylmethoxy-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Acetophenone, 4’-pyrrolidinylcarbonylmethoxy-, also known as PCC acetophenone, is a chemical compound used in a variety of scientific fields and industries. It is a metabolite involved in multiple interactions with various organisms .

Synthesis Analysis

Acetophenone is an interesting synthon in most organic reactions and has been utilized in the synthesis of many heterocyclic compounds . There are several methods for the preparation of acetophenone, one of them comprises the reaction of aryl triflates with a mixture of SnMe4, Pd (0) and CO (balloon) in the presence of Et3N in DMF at 60 °C .Molecular Structure Analysis

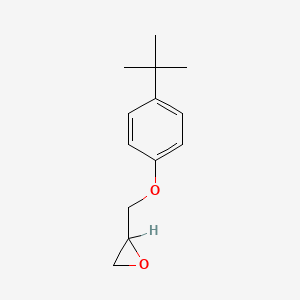

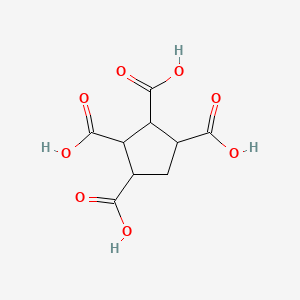

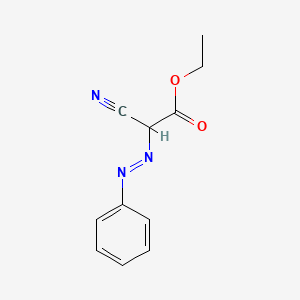

The molecular formula of Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- is C14H17NO3 and it has a molecular weight of 247.29 g/mol.Chemical Reactions Analysis

Acetophenone and its derivatives are used in organic reactions, including in (pseudo)-two-, three- and four-component reactions . It has been applied in the structure of different types of heterocyclic frameworks .Physical And Chemical Properties Analysis

Acetophenone is a colorless liquid at temperatures higher than room temperature and a solid at lower temperatures . The molecular weight of Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- is 247.29 g/mol.Aplicaciones Científicas De Investigación

Microwave-Assisted Organic Synthesis

Acetophenone derivatives, including 4’-pyrrolidinylcarbonylmethoxy-acetophenone, have been utilized in microwave-assisted organic synthesis. This method involves condensation reactions with aldehydes catalyzed by boric acid under solvent-free conditions . The process is valued for its simplicity, health safety, and environmental friendliness due to the absence of toxic catalysts and solvents.

Pharmacological Activities

Natural-derived acetophenones exhibit a range of pharmacological activities. They have been found in various plant families and fungi, existing in both free and glycoside forms . These compounds, including the 4’-pyrrolidinylcarbonylmethoxy derivative, have demonstrated cytotoxic, antimicrobial, antimalarial, antioxidant, and antityrosinase activities, making them significant in drug discovery and development .

Pesticide Development

The ability of acetophenone-rich plants to repel pests and insects has led to the exploration of acetophenone derivatives as potential eco-friendly pesticides . With the increasing need for sustainable agricultural practices, these compounds offer an alternative to chemical pesticides, contributing to the protection of crops from pest attacks.

Drug Precursor Applications

Acetophenone derivatives serve as important precursors in drug production. Compounds like apocynin and paeonol, which exhibit anti-inflammatory properties without negative side effects, are derived from acetophenone and have been used in traditional medicine for centuries . Their therapeutic properties are leveraged in synthesizing modern pharmaceuticals.

Food and Fragrance Industry

Due to their pleasant orange blossom flavor, acetophenone derivatives are used in the food industry as flavoring agents . They are also employed in the fragrance industry, contributing to the scent profiles of detergents, soaps, and perfumes.

Catalysis in Chemical Reactions

Acetophenone derivatives act as catalysts in various chemical reactions. They can function as Lewis acids or activators of functional groups, facilitating reactions such as esterification, amide formation, and Friedel-Crafts alkylation . This versatility makes them valuable in synthetic organic chemistry.

Synthesis of Indolizine Compounds

A novel approach involves the synthesis of indolizine compounds via a Cu-catalyzed reaction of pyridine, acetophenone, and nitroolefin . This method, which forms C–N and C–C bonds, produces new indolizine compounds with high stereoselectivity and excellent functional group tolerance.

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-acetylphenoxy)-1-pyrrolidin-1-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-11(16)12-4-6-13(7-5-12)18-10-14(17)15-8-2-3-9-15/h4-7H,2-3,8-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGYYBRCVBOHZBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCC(=O)N2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70194829 |

Source

|

| Record name | Acetophenone, 4'-pyrrolidinylcarbonylmethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetophenone, 4'-pyrrolidinylcarbonylmethoxy- | |

CAS RN |

42018-32-6 |

Source

|

| Record name | Acetophenone, 4'-pyrrolidinylcarbonylmethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042018326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetophenone, 4'-pyrrolidinylcarbonylmethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.